2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Overview
Description
“2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester” is a type of organic compound. It likely belongs to the class of compounds known as esters, which are characterized by a carbonyl adjacent to an ether .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid (in this case, 2-Propenoic acid) with an alcohol or phenol (in this case, 3-(2-ethoxyphenyl)-ethanol), in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of such compounds typically consists of a carbonyl group (C=O) adjacent to an ether (R-O-R’) group. The “2-Propenoic acid” part of the molecule contributes the carbonyl group, while the “3-(2-ethoxyphenyl)-ethanol” part contributes the ether group .Chemical Reactions Analysis
As an ester, “this compound” would be expected to undergo reactions typical of this class of compounds. This includes hydrolysis under acidic or basic conditions to yield the parent alcohol and acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other esters. This includes being relatively stable under normal conditions, but able to be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Chemopreventive Applications
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid , a compound related to ferulic acid, has been investigated for its potential as a cancer chemopreventive agent. The ethyl ester form of this compound has shown promising biological effects, including the chemoprevention of colon and tongue cancers in rats. This positions the compound as a novel candidate for cancer prevention and treatment, with recent studies focusing on the synthesis of novel derivatives other than esters for expanded pharmacological applications (Curini et al., 2006).
Applications in Material Science
Phloretic acid , explored as a renewable building block, demonstrates the reactivity of –OH bearing molecules towards benzoxazine ring formation. This sustainable alternative to phenol facilitates specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, showcasing the potential for a wide range of applications in materials science (Trejo-Machin et al., 2017).
Synthetic Chemistry
The synthesis of Ethyl-2-(p-ethoxyphenyl) propenoate , an important intermediate for the production of cycloprothrin, highlights a novel route with implications for the pesticide industry. This synthesis approach offers a simpler, mild condition process, emphasizing the utility of this chemical in creating safer pesticide alternatives (Jianquan, 2007).
Conformational Studies
A conformational analysis of ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate (ethyl 3,4,5-trihydroxycinnamate, ETHPPE), which displays antiproliferative activity towards human adenocarcinoma cells, has been conducted using Raman spectroscopy and ab initio MO calculations. The study provides insights into the molecule's stability and reactivity, influenced by the orientation of the ester moiety, which could inform the design of new anticancer agents (Sousa et al., 2006).
Antimicrobial and Antioxidant Properties
Research on phenolic acids alkyl esters reveals their significant antimicrobial and antioxidant activities. The study underscores the potential of these compounds in food science and preservation, with specific alkyl esters showing higher inhibitory and antioxidant properties compared to their acid counterparts (Merkl et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of Ethyl-2-ethoxycinnamate are pathogenic fungi and bacteria . The compound interacts with these microorganisms, leading to their inhibition or destruction.
Mode of Action
Ethyl-2-ethoxycinnamate interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the fungi. For bacteria, the presence of an isopropyl group is important for antibacterial activity .
Biochemical Pathways
It is known that the compound interferes with the integrity of the cell wall and membrane of fungi and bacteria, which are crucial for their survival .
Pharmacokinetics
The compound’s molecular weight (22026 g/mol ) and its physical properties such as boiling point (310 °C ) and density (1.06 g/mL at 25 °C ) can influence its bioavailability and pharmacokinetics.
Result of Action
The result of Ethyl-2-ethoxycinnamate’s action is the inhibition or destruction of pathogenic fungi and bacteria . This is achieved through the disruption of the cell wall and membrane, leading to the death of these microorganisms .
Properties
IUPAC Name |
ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLRVSUBGIUGI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068564 | |
Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-22-1 | |
Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-ethoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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